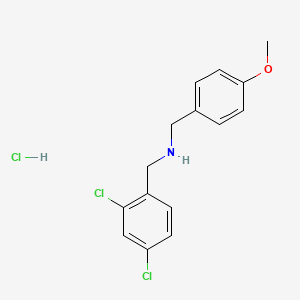![molecular formula C14H11N3O5S B4687266 {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid](/img/structure/B4687266.png)
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid
説明
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid, also known as BDPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPAA is a fluorescent probe that has been widely used in the fields of biochemistry, pharmacology, and neuroscience.
作用機序
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid works by binding to proteins, enzymes, and receptors, and emitting a fluorescent signal upon excitation by light. The fluorescent signal is proportional to the concentration of the bound molecule, allowing for quantitative analysis of the binding interaction. This compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the function of proteins, enzymes, or receptors, and has no cytotoxic effects. This compound has also been shown to be stable in biological fluids, allowing for in vivo imaging studies.
実験室実験の利点と制限
One of the main advantages of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid is its high sensitivity and specificity for binding to proteins, enzymes, and receptors. It allows for quantitative analysis of binding interactions, which is critical for understanding biological processes. Additionally, this compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
One of the limitations of this compound is its limited spectral range, which may limit its use in multiplex imaging studies. Additionally, this compound requires excitation with UV light, which can be damaging to cells and tissues if used for extended periods of time.
将来の方向性
There are several future directions for the use of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid in scientific research. One potential application is in the development of new drugs and therapies. This compound can be used to screen for potential drug targets and to study the mechanism of action of drugs. Additionally, this compound can be used to study the effect of environmental factors on protein function and to identify new biomarkers for disease diagnosis.
Another future direction for this compound is in the development of new imaging techniques. This compound can be used in combination with other fluorescent probes to enable multiplex imaging studies. Additionally, this compound can be used to study the dynamics of protein interactions in real-time.
In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its high sensitivity and specificity make it an ideal tool for studying protein function and interaction. With continued research, this compound has the potential to revolutionize the field of biochemistry and pharmacology.
科学的研究の応用
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding sites of proteins, enzymes, and receptors. This compound has also been used to study the interaction between ligands and receptors, as well as the conformational changes of proteins. Additionally, this compound has been used to study the distribution and localization of molecules in cells and tissues.
特性
IUPAC Name |
2-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13(19)8-9-4-6-10(7-5-9)17-23(20,21)12-3-1-2-11-14(12)16-22-15-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBQBCUZCJKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4687214.png)
![2-chloro-N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4687216.png)
![(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4687219.png)

![methyl 3-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B4687231.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4687248.png)
![[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4687252.png)
![methyl 3-chloro-6-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4687253.png)
![methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate](/img/structure/B4687261.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4687271.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4687276.png)